1-Naphthylmalononitrile
Overview
Description
1-Naphthylmalononitrile (abbreviated as 1-NMN) is an organic compound with the chemical formula C11H9N. It is a colorless solid that is soluble in polar organic solvents and is used in various scientific research applications. 1-NMN is structurally related to the more commonly known compound, 2-naphthoic acid.
Scientific Research Applications
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Anti-Corrosion Materials
- Field : Material Science
- Application : 1-Naphthylmalononitrile has been studied for its potential use in anti-corrosion materials .
- Method : The study involved systematic analysis of 1-naphthols and how the type and position of a substituent influence the reactivity and properties .
- Results : The study provided a new scope of 1-naphthols applicability by using them as anti-corrosion materials due to the high stability of the aromatic structure coupled with polarity given by the substituents .
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Nonlinear Optical (NLO) Devices
- Field : Optics and Photonics
- Application : 1-Naphthylmalononitrile has been studied for its potential use in NLO devices .
- Method : The study involved the analysis of different electron-directing groups and how they influence the reactivity and properties .
- Results : The study found that 1-naphthols could be used as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
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Hair Dyeing
- Field : Cosmetology
- Application : While not directly mentioned, 1-Naphthylmalononitrile could potentially be used in hair dye formulations .
- Method : The study involved the analysis of nanoparticle-based dyes and their ability to penetrate well into hair follicles .
- Results : The study suggested that nanoparticle-based dyes, due to their increased surface area, can penetrate well into hair follicles .
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Pharmaceuticals and Pesticides
- Field : Pharmaceutical and Agricultural Chemistry
- Application : Malononitrile, a compound structurally similar to 1-Naphthylmalononitrile, is widely used in the synthesis of pharmaceuticals and pesticides . Therefore, it’s possible that 1-Naphthylmalononitrile could have similar applications.
- Method : The unique reactivity of malononitrile promotes extensive applications of this reagent in organic chemistry, even compared to the use of other known CH-acids such as malonic and cyanoacetic esters .
- Results : The study did not provide specific results for 1-Naphthylmalononitrile, but it highlighted the potential of malononitrile derivatives in the synthesis of pharmaceuticals and pesticides .
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Organic Semiconductors
- Field : Material Science and Electronics
- Application : Malononitrile and its derivatives have been studied for their potential use in organic semiconductors .
- Method : The study involved the analysis of malononitrile and its derivatives, focusing on their reactivity and properties .
- Results : The study suggested that malononitrile and its derivatives could be used as organic semiconductors due to their unique reactivity .
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Solvato-Chromic Dyes
- Field : Dye Chemistry
- Application : Malononitrile is used in the synthesis of solvato-chromic dyes , and it’s possible that 1-Naphthylmalononitrile could have similar applications.
- Method : The study involved the synthesis of solvato-chromic dyes using malononitrile .
- Results : The study suggested that malononitrile could be used in the synthesis of solvato-chromic dyes due to its unique reactivity .
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Synthesis of Donor-Acceptor Heterocyclic Compounds
- Field : Organic Chemistry
- Application : 1-Naphthylmalononitrile could potentially be used in the synthesis of donor-acceptor heterocyclic compounds, which have recently attracted considerable attention due to their application in ultra-fast and ultra-sensitive molecular electronic devices and ultra-high density data storage .
- Method : The study involved the synthesis of donor-acceptor heterocyclic compounds using malononitrile derivatives .
- Results : The study suggested that malononitrile derivatives could be used in the synthesis of donor-acceptor heterocyclic compounds due to their unique reactivity .
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Synthesis of Photo-Cross Linkable Main Chain Liquid Crystalline Polymers
- Field : Polymer Chemistry
- Application : 1-Naphthylmalononitrile could potentially be used in the synthesis of photo-cross linkable main chain liquid crystalline polymers .
- Method : The study involved the synthesis of photo-cross linkable main chain liquid crystalline polymers using malononitrile derivatives .
- Results : The study suggested that malononitrile derivatives could be used in the synthesis of photo-cross linkable main chain liquid crystalline polymers .
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Synthesis of Electro-Optic (EO) Polymeric Materials
- Field : Material Science and Photonics
- Application : 1-Naphthylmalononitrile could potentially be used in the synthesis of electro-optic (EO) polymeric materials .
- Method : The study involved the synthesis of EO polymeric materials using malononitrile derivatives .
- Results : The study suggested that malononitrile derivatives could be used in the synthesis of EO polymeric materials due to their unique reactivity .
Safety And Hazards
properties
IUPAC Name |
2-naphthalen-1-ylpropanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYNLGSYUCZAGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448030 | |
Record name | 1-Naphthylmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthylmalononitrile | |
CAS RN |
5518-09-2 | |
Record name | 1-Naphthylmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthylmalononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.